VO-Ohpic trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17N2O10V |

|---|---|

Molecular Weight |

400.21 g/mol |

IUPAC Name |

hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |

InChI |

InChI=1S/2C6H5NO3.3H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;; |

InChI Key |

ABBPDBIZYMMUMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[VH] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective inhibitor of the tumor suppressor protein PTEN (phosphatase and tensin homolog deleted on chromosome 10).[1][2][3][4][5] Its ability to modulate the crucial PI3K/Akt/mTOR signaling pathway has positioned it as a valuable tool in cancer research and other therapeutic areas. This document provides an in-depth overview of its physicochemical properties, experimental protocols for its use, and a visualization of its mechanism of action.

Physicochemical Properties

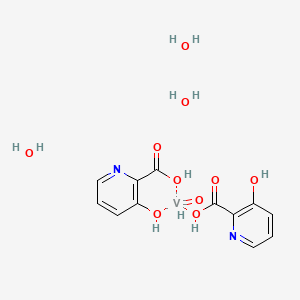

This compound is a crystalline solid, typically appearing as a light green to green powder.[1][3][6] Its core structure consists of a central vanadyl ion coordinated with two 3-hydroxypyridine-2-carboxylic acid (OHpic) ligands, water, and is present as a trihydrate.

General Properties

| Property | Value | Reference |

| Chemical Name | (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate | [1] |

| Common Names | This compound, VO-OHpic (hydrate) | [1] |

| CAS Number | 476310-60-8 | [1][3][6][7][8] |

| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [3][6][7] |

| Molecular Weight | 415.20 g/mol | [1][7][8] |

| Appearance | Light green to green crystalline solid | [3][6] |

| Purity | ≥95% to >99% | [1][2][4] |

Solubility

| Solvent | Solubility | Reference |

| DMSO | ≥50 mg/mL (120.42 mM) | [6][7] |

| PBS (pH 7.2) | ~1 mg/mL | [1] |

| Water | Insoluble (< 0.1 mg/mL) | [4][6][7] |

| Ethanol | Sparingly soluble with sonication | [3] |

Spectroscopic Data

| Technique | Wavelength (λmax) | Reference |

| UV-Vis | 303 nm | [1] |

Biological Activity and Mechanism of Action

This compound is a highly potent, selective, and reversible inhibitor of PTEN, with reported IC₅₀ values of 35 nM and 46 nM.[1][2][3][4][5][7] PTEN is a phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).

By inhibiting PTEN, this compound leads to an accumulation of cellular PIP₃.[1] This, in turn, promotes the phosphorylation and activation of Akt, a key downstream effector in this pathway.[1] The activation of Akt influences a multitude of cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[1][4]

Signaling Pathway Diagram

Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

In Vitro PTEN Inhibition Assay (Fluorescence-based)

This protocol is adapted from methodologies that utilize a fluorogenic substrate to measure PTEN activity.[5]

Objective: To determine the IC₅₀ of this compound against recombinant PTEN.

Materials:

-

Recombinant human PTEN protein

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

-

Substrate: 3-O-methylfluorescein phosphate (OMFP)

-

Inhibitor: this compound dissolved in DMSO

-

96-well black microtiter plate

-

Fluorescence spectrophotometer (Excitation: 485 nm, Emission: 525 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a 96-well plate, add the recombinant PTEN enzyme to the Assay Buffer.

-

Add the diluted this compound or DMSO (for control wells) to the enzyme mixture and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the OMFP substrate.

-

Monitor the increase in fluorescence over time at 20°C. The hydrolysis of OMFP to the fluorescent product OMF is a direct measure of PTEN activity.

-

Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Western Blot Analysis of Akt Phosphorylation

This protocol is a standard method to assess the downstream effects of PTEN inhibition in a cellular context.[6][9]

Objective: To detect the increase in Akt phosphorylation in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., NIH 3T3 fibroblasts)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control like β-actin to ensure equal protein loading.

Experimental Workflow Diagram

Caption: A typical workflow for analyzing protein phosphorylation changes after cell treatment with this compound.

Storage and Handling

This compound should be stored as a solid under desiccating conditions at -20°C for long-term stability (up to 3 years).[2][6] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[6][7] It is recommended to use freshly opened DMSO for preparing solutions as it is hygroscopic and can affect solubility.[6]

Conclusion

This compound is a well-characterized, potent inhibitor of PTEN with significant utility in biological research. Its defined physicochemical properties, established biological activity, and clear mechanism of action make it an invaluable tool for investigating the PI3K/Akt signaling pathway and its role in various disease states. The experimental protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to VO(Ohpic) Trihydrate: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of VO(Ohpic) trihydrate, a potent and specific inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). The document details the discovery of this vanadium-based compound, its detailed synthesis process, and its mechanism of action as a modulator of the critical PI3K/Akt/mTOR signaling pathway. Quantitative data on its biological activity, including IC50 values, are presented in a structured format. Experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development. Visual diagrams of the synthesis workflow and the affected signaling pathway are included to enhance understanding.

Discovery and Background

VO(Ohpic) trihydrate, formally known as (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate, emerged from research focused on developing small molecule inhibitors for PTEN. PTEN is a crucial phosphatase that negatively regulates the PI3K/Akt/mTOR signaling pathway, a cascade pivotal for cell growth, proliferation, and survival. The loss or inactivation of PTEN is implicated in numerous cancers, making it a significant therapeutic target.

The design of VO(Ohpic) trihydrate was based on the unique structural features of the PTEN active site. Compared to other cysteine-based phosphatases, PTEN possesses a wider active site cleft, which accommodates its large substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Researchers exploited this characteristic by designing vanadate scaffolds complexed with various organic ligands. A vanadyl complex with 3-hydroxypicolinic acid (also known as 3-hydroxy-2-pyridinecarboxylic acid) was identified as a highly potent and specific inhibitor of PTEN.[1] This discovery, detailed in a 2006 publication in ACS Chemical Biology, marked a significant advancement in the development of targeted therapies against PTEN-deficient cancers.

Physicochemical Properties

A summary of the key physicochemical properties of VO(Ohpic) trihydrate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 476310-60-8 | [2][3] |

| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [4] |

| Molecular Weight | 415.20 g/mol | [3][4] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMSO: >10 mM, Insoluble in water | [5] |

| Formal Name | (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate | [2] |

Synthesis Process

The synthesis of VO(Ohpic) trihydrate involves the complexation of a vanadyl salt with 3-hydroxypicolinic acid in an aqueous solution. The following protocol is based on procedures reported in the literature for the synthesis of similar vanadyl complexes with picolinic acid derivatives.

Experimental Protocol: Synthesis of VO(Ohpic) Trihydrate

Materials:

-

Vanadyl sulfate (VOSO₄)

-

3-Hydroxypicolinic acid (C₆H₅NO₃)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

Procedure:

-

Ligand Solution Preparation: Dissolve 2 molar equivalents of 3-hydroxypicolinic acid in a minimal amount of distilled water. Adjust the pH to approximately 7.0 using a 1 M solution of sodium hydroxide to deprotonate the carboxylic acid and phenolic hydroxyl groups, facilitating chelation.

-

Vanadyl Solution Preparation: In a separate flask, dissolve 1 molar equivalent of vanadyl sulfate in distilled water.

-

Reaction: Slowly add the vanadyl sulfate solution to the ligand solution with constant stirring at room temperature.

-

pH Adjustment and Precipitation: Monitor the pH of the reaction mixture and maintain it at approximately 7.0 by the dropwise addition of 1 M NaOH. A precipitate of the vanadyl complex will begin to form.

-

Crystallization: Allow the mixture to stir for several hours to ensure complete reaction. The resulting precipitate can be collected by filtration. To obtain the trihydrate crystalline form, the crude product can be recrystallized from a hot water/ethanol mixture.

-

Drying: The final product, VO(Ohpic) trihydrate, should be washed with cold water and then ethanol, and finally dried under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis workflow for VO(Ohpic) trihydrate.

Biological Activity and Mechanism of Action

VO(Ohpic) trihydrate is a highly potent and selective inhibitor of the lipid phosphatase activity of PTEN.[5] Its inhibitory action leads to an accumulation of PIP3 at the cell membrane, which in turn activates the downstream serine/threonine kinase Akt (also known as Protein Kinase B).

Quantitative Data on Biological Activity

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 35 nM | PTEN | In vitro | [1][6] |

| IC₅₀ | 46 ± 10 nM | PTEN | In vitro | [4] |

| Inhibition Constants | Kic = 27 ± 6 nM, Kiu = 45 ± 11 nM | PTEN | Kinase Assay |

Signaling Pathway

The inhibition of PTEN by VO(Ohpic) trihydrate triggers the PI3K/Akt/mTOR signaling pathway, which has profound effects on cellular processes.

References

- 1. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway | Aging [aging-us.com]

- 2. scribd.com [scribd.com]

- 3. matilda.science [matilda.science]

- 4. mdpi.com [mdpi.com]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

- 6. tandfonline.com [tandfonline.com]

The Core Mechanism of VO-Ohpic Trihydrate: A Technical Guide to its Inhibition of PTEN

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By elucidating its inhibitory profile, downstream signaling consequences, and cellular effects, this document serves as a comprehensive resource for researchers and drug development professionals. We will explore the non-competitive and reversible nature of its inhibition, its impact on the crucial PI3K/Akt/mTOR signaling pathway, and its demonstrated effects in both in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of future studies involving this compound.

Introduction: The Significance of PTEN Inhibition

Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt/mTOR signaling pathway.[1] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby antagonizing the activity of phosphoinositide 3-kinase (PI3K).[1] Loss of PTEN function is a common event in a wide range of human cancers, leading to uncontrolled cell growth, proliferation, and survival.[1] Consequently, the targeted inhibition of PTEN has emerged as a promising therapeutic strategy for various diseases, including cancer and diabetes.[1]

This compound is a vanadium-based small molecule that has been identified as a potent and highly selective inhibitor of PTEN.[2][3] Its ability to modulate PTEN activity and consequently activate downstream signaling pathways makes it a valuable tool for studying PTEN function and a potential lead compound for drug development.

Mechanism of Action of this compound on PTEN

This compound exerts its inhibitory effect on PTEN through a non-competitive and reversible mechanism.[1][4] This mode of action distinguishes it from competitive inhibitors that would bind to the active site of the enzyme.

-

Non-competitive Inhibition: this compound binds to a site on the PTEN enzyme that is distinct from the substrate-binding site. This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding. This is demonstrated by the observed effects on both Km and Vmax of the enzymatic reaction.[1]

-

Reversible Inhibition: The interaction between this compound and PTEN is not permanent. The inhibitor can dissociate from the enzyme, allowing PTEN to regain its full activity.[1] This reversibility is a crucial characteristic for therapeutic applications, as it allows for controlled modulation of the target.

The inhibition of PTEN by this compound leads to an accumulation of PIP3 at the cell membrane.[1][5] This, in turn, activates downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.

Signaling Pathway

The inhibition of PTEN by this compound initiates a cascade of intracellular events, as depicted in the following signaling pathway diagram:

Caption: Signaling pathway of PTEN inhibition by this compound.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 35 nM | Recombinant PTEN, PIP3-based assay | [2][6] |

| IC50 | 46 ± 10 nM | Recombinant PTEN | [5][7] |

| Kic (Inhibition constant, competitive) | 27 ± 6 nM | Recombinant PTEN | [7] |

| Kiu (Inhibition constant, uncompetitive) | 45 ± 11 nM | Recombinant PTEN | [7] |

Table 2: Cellular Effects

| Cell Line | PTEN Status | Effect of this compound | Concentration | Reference |

| Hep3B | Low expression | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence | 0-5 μM | [6][8] |

| PLC/PRF/5 | High expression | Lesser inhibition of cell viability, proliferation, and colony formation | 0-5 μM | [6] |

| SNU475 | Negative | No effect on cell viability, proliferation, or colony formation | Not specified | [6][8] |

| NIH 3T3 & L1 fibroblasts | Not specified | Dose-dependent increase in Akt phosphorylation (Ser473 & Thr308) | Saturation at 75 nM | [2] |

| CEP chondrocytes | Not specified | Restored cell viability under oxidative stress | 1 μM | [4] |

Table 3: In Vivo Efficacy

| Animal Model | Treatment | Outcome | Reference |

| Nude mice with Hep3B xenografts | 10 mg/kg, i.p. | Significant inhibition of tumor growth | [6][8] |

| C57BL6 mice (cardiac arrest model) | 10 mg/kg, i.p. | Increased survival, LVPmax, and dP/dt max; increased lactate clearance; decreased plasma glucose | [6][8] |

| Mice (ischemia-reperfusion model) | 10 µg/kg, i.p. | Decreased myocardial infarct size | [2][7] |

Detailed Experimental Protocols

In Vitro PTEN Inhibition Assay (Phosphate Release Assay)

This protocol is adapted from methodologies described for assessing PTEN activity.[1][2]

Objective: To determine the inhibitory effect of this compound on the phosphatase activity of recombinant PTEN.

Materials:

-

Recombinant PTEN enzyme

-

This compound

-

Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP3) or 3-O-methylfluorescein phosphate (OMFP)

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

-

Malachite Green Reagent (for PIP3 assay)

-

Fluorometer or Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 μM).[1][8]

-

Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.[1]

-

In a microplate, pre-incubate the recombinant PTEN enzyme with varying concentrations of this compound for 10 minutes at room temperature.[1][8]

-

Initiate the phosphatase reaction by adding the substrate (PIP3 or OMFP).

-

Incubate the reaction at 30°C for 20 minutes.[1]

-

Stop the reaction. For the PIP3 assay, add the Malachite Green reagent to detect the released phosphate.[1] For the OMFP assay, measure the change in fluorescence.

-

Read the absorbance at 650 nm (for Malachite Green) or fluorescence at the appropriate excitation/emission wavelengths.

-

Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value.

Western Blot Analysis of Akt and mTOR Phosphorylation

This protocol outlines the general steps for assessing the downstream effects of PTEN inhibition on key signaling proteins.[7][9]

Objective: To determine the effect of this compound on the phosphorylation status of Akt and mTOR in cultured cells.

Materials:

-

Cell lines of interest (e.g., Hep3B, PLC/PRF/5)

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Diagram

Caption: A representative experimental workflow for Western Blot analysis.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PTEN. Its non-competitive and reversible mechanism of action, coupled with its ability to activate the PI3K/Akt/mTOR signaling pathway, makes it an invaluable tool for cancer research and other fields where PTEN dysregulation is implicated. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of PTEN inhibition with this compound.

References

- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. scbt.com [scbt.com]

- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Activity of VO-Ohpic Trihydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the preliminary research on VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). We consolidate key findings on its mechanism of action, in vitro and in vivo efficacy, and impact on critical cellular signaling pathways. This guide includes structured data tables for quantitative analysis, detailed experimental protocols for reproducibility, and visual diagrams of implicated pathways and workflows to facilitate a deeper understanding of its biological activity.

Core Mechanism of Action

This compound is a vanadium-based compound that functions as a highly potent, reversible, and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[1][2][3][4][5] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, and survival.[1][6] By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the activation of downstream effectors, most notably the serine/threonine kinase Akt.[7][8][9] The functional activation of Akt triggers a cascade of downstream events, including the modulation of transcription factors like FoxO3a and the activation of the mTOR pathway, which collectively influence cellular processes such as proliferation, apoptosis, and senescence.[6][7][8]

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of the PTEN inhibitor VO-OHpic PMID: 21643420 | MCE [medchemexpress.cn]

- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

The Structural Basis of VO-Ohpic Trihydrate's Potent PTEN Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and functional aspects of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). A comprehensive understanding of its mechanism of action is critical for its application in preclinical research and potential therapeutic development.

Introduction to this compound and its Target: PTEN

This compound is a vanadium-based small molecule compound that has demonstrated high potency in inhibiting the lipid phosphatase activity of PTEN.[1][2][3] PTEN is a crucial tumor suppressor that counteracts the PI3K/Akt/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers.[4] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively dampens this pro-survival and pro-proliferative pathway.[4] The inhibitory action of this compound on PTEN leads to an accumulation of PIP3, subsequently activating downstream signaling components like Akt and mTOR.[2][5]

Structurally, this compound is a sterically demanding molecule, which is thought to contribute to its inhibitory mechanism by creating steric hindrance upon binding to PTEN.[1][6] This inhibition is reversible and has been characterized as noncompetitive, affecting both the Km and Vmax of the enzyme.[4] The compound's ability to engage in specific hydrogen bonding and hydrophobic interactions within the catalytic site of PTEN stabilizes an inactive conformation of the enzyme.[7]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against PTEN has been quantified through various in vitro assays. The following tables summarize the key inhibitory constants and concentrations reported in the literature.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 46 ± 10 nM | Recombinant PTEN | [1][6][8] |

| IC50 | 35 ± 2 nM | PIP3-based assay | [1][2][6] |

| Kic | 27 ± 6 nM | Recombinant PTEN | [1][4][6] |

| Kiu | 45 ± 11 nM | Recombinant PTEN | [1][4][6] |

Table 1: In Vitro Inhibitory Constants of this compound against PTEN

| Cell Line | Effect | Concentration | Reference |

| NIH 3T3 and L1 fibroblasts | Dose-dependent increase in Akt phosphorylation | Saturation at 75 nM | [3] |

| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation; induction of senescence | 0-5 μM | [2][9] |

| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation | 0-5 μM | [2][9] |

| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, and colony formation | 0-5 μM | [2][9] |

Table 2: Cellular Activity of this compound

Signaling Pathway Modulation

This compound's inhibition of PTEN directly impacts the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates this molecular cascade.

Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro PTEN Inhibition Assay (Phosphate Release Assay)

This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from a substrate.

Materials:

-

Recombinant PTEN enzyme

-

This compound stock solution (e.g., 100 μM in DMSO)

-

Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP3) or 3-O-methylfluorescein phosphate (OMFP)

-

Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT

-

Malachite Green Reagent (for PIP3 assay)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.

-

In a 96-well plate, add the recombinant PTEN enzyme to each well.

-

Add the various concentrations of this compound to the wells and pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the substrate (PIP3 or OMFP) to each well.

-

Incubate the reaction at 30°C for 20 minutes.

-

For the PIP3 assay, stop the reaction by adding the Malachite Green reagent. For the OMFP assay, monitor the change in fluorescence.

-

Measure the absorbance at 650 nm (Malachite Green) or fluorescence to determine the amount of phosphate released.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

BrdU (Bromodeoxyuridine) labeling reagent

-

Colorimetric immunoassay kit for BrdU detection

Procedure:

-

Seed 3 x 103 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-5 μM) for 72 hours.

-

Add BrdU labeling reagent to the cells 24 hours before the end of the treatment period.

-

At the end of the incubation, fix the cells and perform the colorimetric immunoassay according to the manufacturer's instructions to quantify BrdU incorporation into the DNA.

-

Measure the absorbance and express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.

In Vivo Tumor Xenograft Study

This protocol outlines a typical in vivo experiment to evaluate the anti-tumor efficacy of this compound in a mouse model.

Animal Model:

-

Male nude athymic mice

Procedure:

-

Subcutaneously implant hepatocellular carcinoma cells (e.g., Hep3B) into the flanks of the mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound intraperitoneally (i.p.) at a dosage of 10 mg/kg.[2] The control group receives the vehicle.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the inhibitory activity of this compound.

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PTEN. Its ability to modulate the PI3K/Akt/mTOR signaling pathway makes it a valuable tool for cancer research and a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. scbt.com [scbt.com]

- 8. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]

- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of VO-Ohpic Trihydrate: An Early-Stage Research Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document provides an in-depth technical guide on the early-stage research into its therapeutic potential. By inhibiting PTEN's lipid phosphatase activity, this compound activates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This whitepaper summarizes the current understanding of this compound's mechanism of action, its effects in preclinical models of cancer and cardiac ischemia-reperfusion injury, and detailed protocols for key experimental assays.

Introduction

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene frequently mutated or deleted in a wide range of human cancers. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby acting as a brake on the PI3K/Akt/mTOR signaling cascade. The loss of PTEN function leads to uncontrolled cell growth, proliferation, and resistance to apoptosis. Consequently, the targeted inhibition of PTEN has been explored as a therapeutic strategy in specific contexts, such as inducing senescence in cancer cells or providing cardioprotection. This compound is a vanadium-based compound that has demonstrated high potency and selectivity as a PTEN inhibitor, making it a valuable tool for studying the therapeutic implications of PTEN modulation.

Mechanism of Action: The PTEN/Akt/mTOR Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of PTEN. This inhibition leads to an accumulation of PIP3 at the cell membrane, which in turn recruits and activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Inhibition Constants | Reference |

| PTEN | Recombinant PTEN lipid phosphatase activity | 35 | - | [1] |

| PTEN | Recombinant PTEN activity | 46 ± 10 | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM | [2] |

| CBPs | Recombinant phosphatase activity | Micromolar range | - | [1] |

| SopB | Recombinant phosphatase activity | High nanomolar range | - | [1] |

Table 2: In Vitro Cellular Effects

| Cell Line | Assay | Effect | Concentration | Reference |

| NIH 3T3, L1 fibroblasts | Akt Phosphorylation (Ser473, Thr308) | Dose-dependent increase (saturation at 75 nM) | Up to 75 nM | [1] |

| Hep3B (low PTEN) | Cell Viability, Proliferation, Colony Formation | Inhibition | 500 nM | [3] |

| Hep3B (low PTEN) | Senescence-associated β-galactosidase activity | Induction | 500 nM | [3] |

| PLC/PRF/5 (high PTEN) | Cell Viability, Proliferation, Colony Formation | Lesser inhibition | 500 nM | [3] |

| SNU475 (PTEN-negative) | Cell Viability, Proliferation, Colony Formation | No effect | 500 nM | [3] |

| Hep3B | Cell Cycle | G2/M arrest | 500 nM | [3] |

Table 3: In Vivo Efficacy

| Animal Model | Condition | Treatment | Key Findings | Reference |

| Mice with MDA PCa-2b xenografts | Prostate Cancer | Not specified | Significant tumor growth suppression, increased survival | [1] |

| Mice | Ischemia-Reperfusion | 10 µg/kg; i.p. | Decreased myocardial infarct size, increased cardiac functional recovery | [1] |

| Nude mice with Hep3B xenografts | Hepatocellular Carcinoma | 10 mg/kg/day; i.p. | Significant reduction in tumor volume | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.

PTEN Inhibition Assay (Phosphate Release Assay)

This protocol is adapted from methodologies used to determine the IC50 of this compound against recombinant PTEN.[1][5]

Materials:

-

Recombinant PTEN enzyme

-

This compound

-

Substrate (e.g., PIP3)

-

Octylglucoside

-

Assay buffer

-

Bismuth solution

-

Phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Plate reader

Procedure:

-

Enzyme Preparation: Prepare dilutions of recombinant PTEN and other phosphatases (for selectivity profiling) in assay buffer. Test for linearity to determine the optimal enzyme concentration.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution to the desired concentrations.

-

Substrate Preparation: Prepare the lipid substrate in octylglucoside mixed micelles.

-

Incubation: In a 96-well plate, incubate the enzymes with varying concentrations of this compound for a defined period (e.g., 10 minutes at room temperature).

-

Reaction Initiation: Start the phosphatase reaction by adding the substrate to each well.

-

Stabilization: Add bismuth to the reaction mixture to enhance the stability and sensitivity of the phosphate release assay.[5]

-

Detection: After a set incubation time, stop the reaction and measure the amount of released phosphate using a colorimetric method, such as the Malachite Green assay.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability and Proliferation Assays

These protocols are based on studies investigating the effect of this compound on cancer cell lines.[3][4]

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTS reagent or Cell Counting Kit-8 (CCK-8)

-

BrdU incorporation assay kit

-

Plate reader

Procedure (MTS Assay):

-

Cell Seeding: Seed cells (e.g., 3 x 10³ cells/well) in a 96-well plate and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the cells for the desired duration (e.g., 120 hours).

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation and Reading: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength.

-

Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control.

Procedure (BrdU Incorporation Assay):

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol, with an incubation time of 72 hours.

-

BrdU Labeling: Add BrdU to the cells 24 hours before the end of the treatment period.

-

Detection: At the end of the incubation, fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric substrate, following the kit manufacturer's protocol.

-

Analysis: Measure the absorbance and express the results as the percentage of BrdU incorporation relative to the control.

In Vivo Tumor Xenograft Study

This protocol is a generalized representation of the in vivo studies conducted to evaluate the anti-tumor efficacy of this compound.[4]

Animals:

-

Male nude athymic mice

Materials:

-

Human hepatocellular carcinoma cells (e.g., Hep3B)

-

This compound

-

Vehicle (e.g., DMSO diluted in ethanol solution)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of Hep3B cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow until they are palpable and have reached a specified size.

-

Randomization and Treatment: Randomize the mice into a control group (vehicle only) and a treatment group. Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally daily for a specified number of days per week.

-

Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly throughout the study.

-

Tumor Harvest: At the end of the study, euthanize the mice and harvest the tumors.

-

Analysis: Process the tumor tissue for further analysis, such as Western blotting to assess protein expression and immunohistochemistry to examine markers of proliferation and senescence.

Therapeutic Potential and Future Directions

The early-stage research on this compound highlights its potential as a therapeutic agent in several disease contexts.

-

Oncology: In cancer cells with low PTEN expression, this compound can induce senescence and inhibit tumor growth.[4] This suggests a potential therapeutic strategy for a subset of tumors that are dependent on the PI3K/Akt pathway for their survival. Further research is needed to explore its efficacy in combination with other targeted therapies and to identify predictive biomarkers for patient selection.

-

Cardioprotection: The ability of this compound to reduce myocardial infarct size and improve cardiac function in preclinical models of ischemia-reperfusion injury is promising.[1] This suggests its potential as a treatment for acute myocardial infarction. The underlying mechanism appears to involve the activation of pro-survival signaling pathways.

Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term safety profile. Optimizing the delivery and formulation of this compound will be crucial for its clinical translation. Furthermore, a deeper understanding of the downstream effects of PTEN inhibition in different cellular contexts will be essential for maximizing its therapeutic benefit while minimizing potential side effects.

Conclusion

This compound is a potent and selective PTEN inhibitor with demonstrated preclinical activity in models of cancer and cardiac injury. Its ability to modulate the critical PI3K/Akt/mTOR signaling pathway provides a strong rationale for its further development as a therapeutic agent. The data and protocols summarized in this whitepaper provide a comprehensive resource for researchers in the field of drug discovery and development who are interested in exploring the therapeutic potential of PTEN inhibition.

Disclaimer: this compound is for research use only and is not for human consumption. The information provided in this document is intended for a scientific audience and should not be interpreted as medical advice.

References

Methodological & Application

Application Notes and Protocols for VO-Ohpic Trihydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). The following protocols and data are intended to guide researchers in utilizing this compound for cell culture-based experiments.

Mechanism of Action

This compound is a small-molecule compound that specifically inhibits the lipid phosphatase activity of PTEN.[1][2][3] PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN, this compound leads to the activation of this pathway, which is involved in cell growth, proliferation, survival, and metabolism.[1][4] Specifically, inhibition of PTEN by this compound results in increased phosphorylation of Akt and its downstream targets, such as mTOR and the transcription factor FoxO3a.[1][3][4] Some studies have also shown that this compound treatment can lead to the activation of the ERK1/2 pathway.[5][6]

The inhibitory effect of this compound on PTEN is potent, with a reported IC50 (half-maximal inhibitory concentration) in the low nanomolar range.[1][4][7]

Signaling Pathway Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. scbt.com [scbt.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. universalbiologicals.com [universalbiologicals.com]

Application Notes and Protocols for Testing VO-Ohpic Trihydrate Efficacy In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3][4][5][6][7][8] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, survival, and metabolism.[5][9][10] By inhibiting the lipid phosphatase activity of PTEN, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of downstream effectors such as Akt and FoxO3a.[1][5][6] These application notes provide a comprehensive guide to essential in vitro assays for evaluating the efficacy of this compound.

Mechanism of Action: PTEN Inhibition and Downstream Signaling

This compound directly inhibits the enzymatic activity of PTEN, preventing the dephosphorylation of PIP3 to PIP2. This leads to the activation of the PI3K/Akt signaling cascade.

Caption: PTEN inhibition by this compound leads to Akt activation.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative parameters for this compound based on published data.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Substrate | IC₅₀ (nM) | Reference(s) |

| PTEN | PIP₃ | 35 | [1][2][6] |

| PTEN | OMFP | 46 ± 10 | [2][4][5][7] |

Table 2: Cellular Activity

| Cell Line | Assay | Effective Concentration | Endpoint | Reference(s) |

| NIH 3T3, L1 | Western Blot | Saturation at 75 nM | Increased p-Akt (Ser473, Thr308) | [6] |

| Hep3B (low PTEN) | Cell Viability (MTS) | 0-5 µM | Inhibition of viability | [1][11] |

| Hep3B (low PTEN) | Proliferation (BrdU) | 0-5 µM | Inhibition of proliferation | [1][11] |

| PLC/PRF/5 (high PTEN) | Cell Viability (MTS) | 0-5 µM | Lesser inhibition of viability | [1][11] |

Experimental Protocols

PTEN Enzyme Inhibition Assay (Cell-Free)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant PTEN.

Caption: Workflow for PTEN enzyme inhibition assay.

Materials:

-

Recombinant human PTEN protein

-

This compound

-

Substrate: DiC₈-PtdIns(3,4,5)P₃ (PIP₃) or 3-O-methylfluorescein phosphate (OMFP)

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl, 0.1% Triton X-100)

-

Malachite Green Phosphate Assay Kit (for PIP₃ substrate) or a fluorescence plate reader (for OMFP substrate)

-

96-well microplate

Protocol:

-

Prepare a stock solution of this compound in fresh DMSO.[1]

-

Perform serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add recombinant PTEN to each well.

-

Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for 10 minutes at room temperature.[12]

-

Initiate the reaction by adding the substrate (PIP₃ or OMFP).

-

Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes).

-

Stop the reaction and measure the product formation. For PIP₃, measure the released phosphate using a Malachite Green assay.[13][14] For OMFP, measure the fluorescence.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This protocol assesses the effect of this compound on the PI3K/Akt signaling pathway in cells by measuring the phosphorylation of Akt.

Materials:

-

Cell line of interest (e.g., NIH 3T3, Hep3B)

-

This compound

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and anti-β-actin

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 1-4 hours).

-

Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[15][16]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST to reduce non-specific binding.[15][16]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the phosphorylated Akt levels to total Akt and the loading control (β-actin).

Cell Viability Assay (MTS Assay)

This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]

Materials:

-

Cell line(s) with varying PTEN expression (e.g., Hep3B - low PTEN, PLC/PRF/5 - high PTEN)[1][11]

-

This compound

-

MTS reagent

-

96-well cell culture plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density.[20]

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate the cells for the desired treatment duration (e.g., 72-120 hours).[1][21]

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[22][23][24] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[25][26]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

Intact cells

-

This compound

-

PBS and lysis buffer

-

PCR tubes or similar for heating

-

Western blot or ELISA reagents for PTEN detection

Protocol:

-

Treat intact cells with this compound or a vehicle control.

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Aliquot the cell lysate into separate tubes.

-

Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble PTEN in each sample by Western blot or ELISA.

-

Plot the amount of soluble PTEN as a function of temperature for both the treated and control samples to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[23]

Concluding Remarks

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. animal-reproduction.org [animal-reproduction.org]

- 11. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. miltenyibiotec.com [miltenyibiotec.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. drugtargetreview.com [drugtargetreview.com]

- 26. CETSA [cetsa.org]

Application Notes and Protocols for In Vivo Studies with VO-Ohpic Trihydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of VO-Ohpic trihydrate, a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN). This document includes detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams to facilitate the design and execution of pre-clinical studies.

Introduction

This compound is a small molecule inhibitor of PTEN with a reported IC50 of approximately 35-46 nM[1][2][3]. By inhibiting PTEN, a critical negative regulator of the PI3K/Akt signaling pathway, this compound effectively activates downstream pro-survival and anti-apoptotic signaling. Its demonstrated efficacy in various animal models of cancer and cardiovascular disease makes it a valuable tool for in vivo research. This document outlines its application in oncology and cardiology research, providing detailed protocols for its use in mouse models.

Mechanism of Action

This compound is a reversible, non-competitive inhibitor of PTEN's lipid phosphatase activity[3][4]. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thus antagonizing the PI3K signaling pathway. Inhibition of PTEN by this compound leads to the accumulation of PIP3, resulting in the activation of downstream effectors such as Akt and mTOR. This activation promotes cell survival, proliferation, and growth while inhibiting apoptosis.

Signaling Pathway

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Recommended dosage and administration of VO-Ohpic trihydrate in mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin homolog deleted on chromosome 10).[1][2][3][4] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, survival, and metabolism. By inhibiting PTEN, this compound leads to the activation of Akt and its downstream signaling cascades. These application notes provide a comprehensive guide to the recommended dosage and administration of this compound in mice for preclinical research, based on published in vivo studies.

Mechanism of Action

This compound specifically inhibits the enzymatic activity of PTEN, leading to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a variety of downstream targets to modulate cellular processes.

Recommended Dosage and Administration in Mice

Based on a review of published literature, two primary dosage levels of this compound have been effectively used in mice: a high dose of 10 mg/kg and a low dose of 10 µg/kg . The choice of dosage depends on the specific experimental model and research question.

| Parameter | High Dose Regimen | Low Dose Regimen |

| Dosage | 10 mg/kg | 10 µg/kg |

| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |

| Frequency | Daily (6 days/week) | Single dose |

| Duration | Dependent on study design (e.g., until tumor reaches a certain volume) | 30 minutes prior to experimental insult (e.g., ischemia) |

| Common Applications | Cancer xenograft models (e.g., hepatocellular carcinoma)[5] | Ischemia-reperfusion injury models[2] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound has limited solubility in aqueous solutions. Therefore, a specific vehicle is required for its solubilization for intraperitoneal injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[2]

-

Dissolving this compound:

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of DMSO to the powder and vortex until fully dissolved.

-

Add PEG300 and vortex thoroughly.

-

Add Tween-80 and vortex until the solution is homogenous.

-

Finally, add the sterile saline to reach the final desired concentration and volume.

-

If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

-

-

Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter before injection.

-

Storage: It is recommended to prepare the working solution fresh on the day of use.[2]

Intraperitoneal (i.p.) Injection in Mice

Intraperitoneal injection is the recommended route of administration for this compound in mice.

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 gauge)

-

70% ethanol wipes

-

Appropriate mouse restraint device

Protocol:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen.

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other vital organs.[6][7][8]

-

Site Disinfection: Cleanse the injection site with a 70% ethanol wipe.

-

Needle Insertion: Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., urine or blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.

-

Injection: Slowly inject the this compound solution. The maximum recommended injection volume for an i.p. injection in a mouse is typically 10 ml/kg.[8]

-

Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

-

Monitoring: Monitor the mouse for any signs of distress or adverse reactions following the injection.

Western Blot Analysis of Akt Phosphorylation

To confirm the in vivo efficacy of this compound, it is essential to measure the phosphorylation of Akt (a direct downstream target of the PI3K pathway) in the target tissue.

Materials:

-

Harvested tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Homogenize harvested tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.

Safety and Toxicity Considerations

While specific, comprehensive toxicology studies on this compound in mice are not widely published, existing in vivo studies using the dosages mentioned above have reported a lack of overt toxicity. For instance, in a study using a 10 mg/kg daily dose in a hepatocellular carcinoma xenograft model, no significant loss of body weight was observed in the treated mice compared to the vehicle control group, suggesting a satisfactory level of drug tolerance at this dose.[5] However, as with any experimental compound, it is crucial to monitor animals closely for any signs of adverse effects, including changes in weight, behavior, and overall health.

Conclusion

This compound is a valuable tool for studying the in vivo consequences of PTEN inhibition and PI3K/Akt pathway activation. The recommended dosages of 10 mg/kg and 10 µg/kg administered via intraperitoneal injection have been shown to be effective in various mouse models. Proper preparation of the injection solution and adherence to standard in vivo experimental protocols are essential for obtaining reliable and reproducible results. Researchers should always confirm target engagement by analyzing downstream signaling events, such as the phosphorylation of Akt.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uac.arizona.edu [uac.arizona.edu]

- 7. research.vt.edu [research.vt.edu]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

Application Note: Utilizing VO-Ohpic Trihydrate in Hepatocellular Carcinoma (HCC) Cell Line Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: VO-Ohpic trihydrate is a potent and specific organometallic inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), with an IC50 in the nanomolar range.[1][2][3] PTEN loss or mutation is a common event in many cancers; however, in hepatocellular carcinoma (HCC), mutations are rare. Instead, a significant portion of HCC cases (32-44%) exhibit reduced PTEN expression through mechanisms like heterozygosity.[4][5] This makes the pharmacological inhibition of PTEN by compounds like this compound a valuable tool to study cellular responses and potential therapeutic strategies in HCC, particularly in tumors with low PTEN expression.

Recent studies have paradoxically revealed that inhibiting PTEN with this compound does not promote survival in all HCC contexts. Instead, it can inhibit cell viability and proliferation while inducing cellular senescence and cell cycle arrest, especially in HCC cells with low PTEN expression.[4][5][6] This document provides detailed application notes and protocols for using this compound in HCC cell line models.

Mechanism of Action

This compound functions by directly inhibiting the lipid phosphatase activity of PTEN.[3] PTEN normally counteracts the PI3K signaling pathway by dephosphorylating PIP3 to PIP2. By inhibiting PTEN, this compound causes an accumulation of PIP3, leading to the hyperactivation of downstream pro-survival pathways, notably the PI3K/AKT/mTOR and, in some contexts, the Raf/MEK/ERK pathways.[4][7]

Paradoxically, the over-activation of these oncogenic pathways can trigger a cellular stress response known as PTEN-loss-induced cellular senescence (PICS), leading to growth arrest.[4] This effect is most pronounced in cells with low, but not absent, PTEN expression.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Application of VO-Ohpic Trihydrate in Cardiac Hypertrophy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a common physiological response to pressure overload and other stimuli. However, pathological hypertrophy can lead to heart failure. Research into the molecular mechanisms governing cardiac hypertrophy is crucial for the development of novel therapeutic interventions. VO-Ohpic trihydrate, a potent and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN), has emerged as a valuable tool in this field. By inhibiting PTEN, a negative regulator of the PI3K/Akt signaling pathway, this compound can modulate key cellular processes implicated in cardiac growth, survival, and remodeling.[1][2] These application notes provide a comprehensive overview of the use of this compound in cardiac hypertrophy research, including detailed experimental protocols and data presentation.

Mechanism of Action

This compound is a vanadium-containing organic compound that acts as a highly potent and selective inhibitor of PTEN with an IC50 in the nanomolar range.[3][4] PTEN is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.

In the context of the heart, the PI3K/Akt pathway is known to promote physiological cardiac hypertrophy and protect cardiomyocytes from apoptosis. By inhibiting PTEN, this compound leads to an accumulation of PIP3, resulting in the activation of Akt and its downstream effectors. This activation can counteract pathological signaling pathways that drive detrimental cardiac remodeling, including hypertrophy, fibrosis, and apoptosis.[1][2]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in a doxorubicin-induced cardiac hypertrophy model.

Table 1: Effect of this compound on Cardiomyocyte Size in Doxorubicin-Induced Cardiomyopathy

| Treatment Group | Cardiomyocyte Area (μm²) (Mean ± SEM) | Fold Change vs. Control | p-value vs. Doxorubicin |

| Control (Saline) | 350 ± 25 | 1.00 | < 0.05 |

| Doxorubicin (12 mg/kg) | 650 ± 40 | 1.86 | - |

| Doxorubicin + VO-Ohpic (30 µg/kg) | 450 ± 30 | 1.29 | < 0.05 |

Data are representative values compiled from published studies.[2]

Table 2: Effect of this compound on Cardiac Fibrosis in Doxorubicin-Induced Cardiomyopathy

| Treatment Group | Fibrotic Area (%) (Mean ± SEM) | Fold Change vs. Control | p-value vs. Doxorubicin |

| Control (Saline) | 2.5 ± 0.5 | 1.00 | < 0.05 |

| Doxorubicin (12 mg/kg) | 8.0 ± 1.0 | 3.20 | - |

| Doxorubicin + VO-Ohpic (30 µg/kg) | 4.0 ± 0.7 | 1.60 | < 0.05 |

Data are representative values compiled from published studies.

Table 3: Effect of this compound on PTEN/Akt Pathway Protein Expression

| Treatment Group | p-PTEN / PTEN Ratio (Fold Change vs. Control) | p-Akt / Akt Ratio (Fold Change vs. Control) |

| Control (Saline) | 1.00 | 1.00 |

| Doxorubicin (12 mg/kg) | 1.50 | 0.60 |

| Doxorubicin + VO-Ohpic (30 µg/kg) | 0.80 | 1.30 |

Data are representative values compiled from Western blot analysis in published studies.[2]

Experimental Protocols

In Vivo Model: Doxorubicin-Induced Cardiac Hypertrophy

This protocol describes the induction of cardiac hypertrophy in a mouse model using doxorubicin and subsequent treatment with this compound.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Doxorubicin hydrochloride

-

This compound

-

Sterile saline (0.9% NaCl)

-

Animal handling and injection equipment

Protocol:

-

Acclimatize mice for at least one week before the experiment.

-

Randomly divide mice into three groups: Control (Saline), Doxorubicin, and Doxorubicin + VO-Ohpic.

-

Doxorubicin Administration: Administer doxorubicin at a cumulative dose of 12 mg/kg via intraperitoneal (i.p.) injection. This can be given as a single dose or divided into multiple injections over a period of time (e.g., 4 injections of 3 mg/kg every other day).

-

This compound Administration: For the treatment group, administer this compound at a cumulative dose of 30 µg/kg (i.p.).[5] The administration can be initiated prior to or concurrently with the doxorubicin treatment, depending on the study design.

-

The control group receives an equivalent volume of sterile saline.

-

Monitor the animals' health and body weight regularly.

-

At the end of the study period (e.g., 4-8 weeks post-doxorubicin treatment), euthanize the mice and harvest the hearts for analysis.

Histological Analysis of Cardiac Hypertrophy (H&E Staining)

This protocol outlines the procedure for Hematoxylin and Eosin (H&E) staining of cardiac tissue to assess cardiomyocyte size.

Materials:

-

Paraffin-embedded cardiac tissue sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Harris's Hematoxylin solution

-

Eosin Y solution

-

Acid alcohol (1% HCl in 70% ethanol)

-

Scott's tap water substitute (or running tap water)

-

Mounting medium and coverslips

-

Microscope with imaging software

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 5 minutes (repeat twice).

-

Immerse in 100% ethanol for 3 minutes (repeat twice).

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse with deionized water.

-

-

Hematoxylin Staining:

-

Immerse in Harris's Hematoxylin for 5-8 minutes.

-

Rinse briefly in deionized water.

-

Differentiate in acid alcohol for a few seconds.

-

Rinse immediately in running tap water or Scott's tap water substitute for 5 minutes.

-

-

Eosin Staining:

-

Immerse in Eosin Y solution for 1-2 minutes.

-

Rinse briefly in deionized water.

-

-

Dehydration and Mounting:

-

Dehydrate through ascending grades of ethanol (70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Image Analysis:

-

Capture images of the stained sections at 400x magnification.

-

Using image analysis software (e.g., ImageJ), measure the cross-sectional area of at least 100 cardiomyocytes per heart, ensuring that only cells with a visible nucleus and a roughly circular shape are measured.

-

Western Blot Analysis of PTEN/Akt Pathway

This protocol details the Western blot procedure for assessing the expression and phosphorylation status of PTEN and Akt in cardiac tissue lysates.

Materials:

-

Frozen cardiac tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-PTEN, rabbit anti-phospho-PTEN, rabbit anti-Akt, rabbit anti-phospho-Akt)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

Homogenize frozen cardiac tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation:

-

Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times with TBST for 10 minutes each.

-